molecular formula C9H10N2O2 B14682408 (2E)-1-Nitro-N-phenylpropan-2-imine CAS No. 34555-47-0

(2E)-1-Nitro-N-phenylpropan-2-imine

Cat. No.: B14682408
CAS No.: 34555-47-0
M. Wt: 178.19 g/mol
InChI Key: XQTAKTAFVYVMMC-UHFFFAOYSA-N
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Description

(2E)-1-Nitro-N-phenylpropan-2-imine is an organic compound characterized by the presence of a nitro group, a phenyl group, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-Nitro-N-phenylpropan-2-imine typically involves the reaction of nitroalkanes with aromatic amines under specific conditions. One common method is the condensation of nitroethane with aniline in the presence of a base, such as sodium ethoxide, to form the desired imine compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-Nitro-N-phenylpropan-2-imine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N-phenylpropan-2-imine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-Nitro-N-phenylpropan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-Nitro-N-phenylpropan-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the imine group can interact with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-Nitro-N-phenylpropan-2-amine: Similar structure but with an amine group instead of an imine group.

    (2E)-1-Nitro-N-phenylpropan-2-ol: Similar structure but with a hydroxyl group instead of an imine group.

Uniqueness

(2E)-1-Nitro-N-phenylpropan-2-imine is unique due to the presence of both a nitro group and an imine group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

34555-47-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-nitro-N-phenylpropan-2-imine

InChI

InChI=1S/C9H10N2O2/c1-8(7-11(12)13)10-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

XQTAKTAFVYVMMC-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C[N+](=O)[O-]

Origin of Product

United States

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